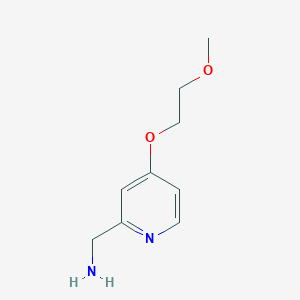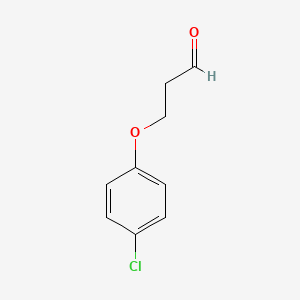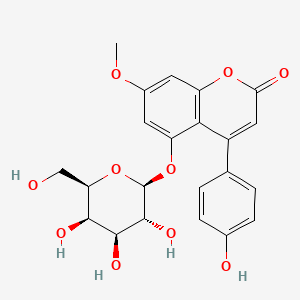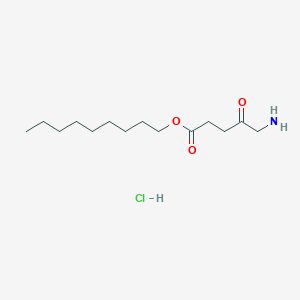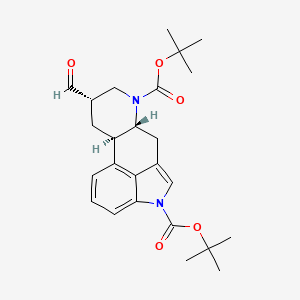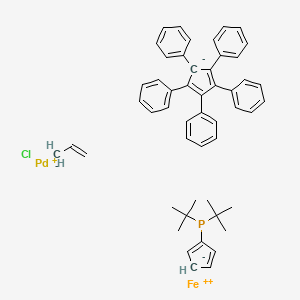![molecular formula C21H18N2O2 B13442766 9-Ethyl-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B13442766.png)
9-Ethyl-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Ethyl-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile is a tetracyclic compound that is an analogue of 11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile derivatives. This compound is known for its potential use as an anaplastic lymphoma kinase (ALK) inhibitor, which can be utilized in the prevention and treatment of various cancers, depression, and cognitive disorders .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile involves multiple steps. One of the improved processes for its preparation includes the use of tert-butyl-4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate as an intermediate. This intermediate undergoes a series of reactions, including iodination and cyclization, to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing the yield and purity of the final product. The process involves careful control of reaction conditions such as temperature, pressure, and the use of specific catalysts to ensure efficient synthesis. The use of high-quality reagents and solvents is also crucial in achieving the desired product specifications .
化学反応の分析
Types of Reactions
9-Ethyl-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups .
科学的研究の応用
9-Ethyl-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a key intermediate in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential effects on cellular signaling pathways and its role in modulating biological processes.
Medicine: As an ALK inhibitor, it is investigated for its potential therapeutic effects in treating cancers, particularly non-small cell lung cancer (NSCLC).
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 9-Ethyl-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile involves its role as an ALK inhibitor. By inhibiting the activity of ALK, the compound disrupts key cellular signaling pathways that are essential for tumor growth and metastasis. This inhibition leads to the suppression of cancer cell proliferation and the induction of apoptosis (programmed cell death) in malignant cells.
類似化合物との比較
Similar Compounds
9-Ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile: This compound is an intermediate in the synthesis of Alectinib and shares structural similarities with 9-Ethyl-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile.
Uniqueness
The uniqueness of this compound lies in its specific structural features and its potential therapeutic applications. Its ability to inhibit ALK and its potential use in treating various cancers make it a valuable compound in medicinal chemistry .
特性
分子式 |
C21H18N2O2 |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
9-ethyl-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile |
InChI |
InChI=1S/C21H18N2O2/c1-4-12-8-14-15(9-17(12)24)21(2,3)20-18(19(14)25)13-6-5-11(10-22)7-16(13)23-20/h5-9,23-24H,4H2,1-3H3 |
InChIキー |
PJEOBMMFHZOYMI-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C1O)C(C3=C(C2=O)C4=C(N3)C=C(C=C4)C#N)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


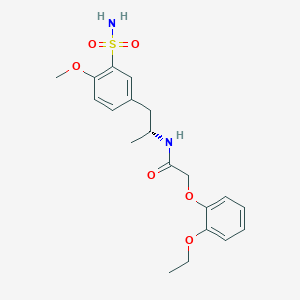
![2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol](/img/structure/B13442695.png)


![(4R,6R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,2,6-trimethyl-cyclohexanone](/img/structure/B13442709.png)

